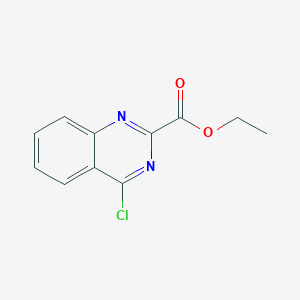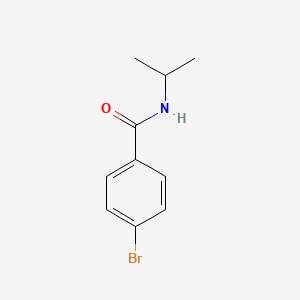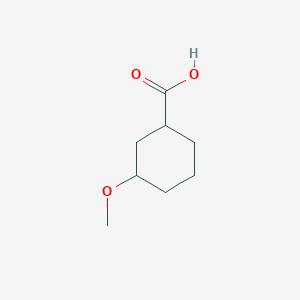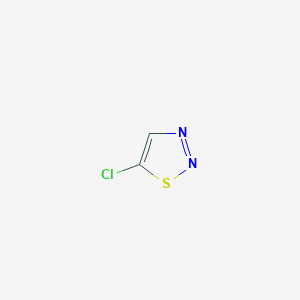![molecular formula C31H46N2O6 B1587273 Bis(2,2,6,6-tétraméthylpipéridin-4-yl) 1,5-dioxospiro[5.5]undéca-8,10-diène-3,3-dicarboxylate CAS No. 74113-77-2](/img/new.no-structure.jpg)
Bis(2,2,6,6-tétraméthylpipéridin-4-yl) 1,5-dioxospiro[5.5]undéca-8,10-diène-3,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate is a complex organic compound known for its unique chemical structure and diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular formula and intricate arrangement of atoms, which contribute to its distinct properties and functionalities.
Applications De Recherche Scientifique
Chemistry: In the field of chemistry, Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate is utilized as a stabilizer and antioxidant in polymer formulations. Its ability to inhibit polymer degradation makes it valuable in the production of durable plastic materials.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Studies have investigated its interactions with biological targets, such as enzymes and receptors, to understand its effects on cellular processes.
Medicine: The medical applications of this compound include its use as a therapeutic agent in drug formulations. Its antioxidant properties are leveraged to develop treatments for oxidative stress-related conditions, such as neurodegenerative diseases and inflammation.
Industry: Industrially, Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate is employed in the manufacturing of UV stabilizers, plastic additives, and radiation cross-linking agents. Its ability to enhance the stability and longevity of materials makes it indispensable in various industrial applications.
Mécanisme D'action
Target of Action
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate is primarily targeted towards the development of conductive polymers . It is used in organic electronics due to its electrochemical properties .
Mode of Action
The compound interacts with its targets by being incorporated into the polymer structure . This is a significant challenge due to the low thermal stability and chemical lability of the TEMPO moieties in the compound . The compound can be implemented into a conductive polymer structure .
Biochemical Pathways
The compound affects the redox pathways involved in the construction of organic radical batteries . The incorporation of TEMPO moieties in the polymer structure is a key challenge in the design of such conductive polymers .
Pharmacokinetics
The ADME properties of Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5The compound’s solubility in various solvents such as acetone, ethyl acetate, methanol, chloroform, and methylene chloride has been reported , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate’s action result in the formation of conductive polymers with high redox potential and theoretical specific capacity .
Action Environment
Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, the compound has a melting point of 82-85 °C and shows a loss of 0.7 wt. % volatility at 150-175°C . These properties can affect the compound’s stability and efficacy in different environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate typically involves multi-step organic reactions. The starting materials are often derived from piperidine derivatives and dienes, which undergo controlled reactions under specific conditions to form the desired compound. Key reaction conditions include the use of catalysts, temperature control, and precise stoichiometric ratios to ensure the formation of the target molecule.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. Advanced chemical reactors and continuous flow processes are employed to optimize yield and purity. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the consistency and efficacy of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are facilitated by the use of strong bases or nucleophiles.
Major Products Formed: The reactions involving this compound can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can lead to the formation of alcohols or amines.
Comparaison Avec Des Composés Similaires
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate:
Bis(2-ethylhexyl) sebacate: A plasticizer with similar applications in the polymer industry.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A nitroxyl radical used as an antioxidant.
Uniqueness: Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate stands out due to its specific chemical structure, which imparts unique properties such as enhanced thermal stability and superior antioxidant activity compared to its counterparts.
Propriétés
Numéro CAS |
74113-77-2 |
|---|---|
Formule moléculaire |
C31H46N2O6 |
Poids moléculaire |
542.7 g/mol |
Nom IUPAC |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
InChI |
InChI=1S/C31H46N2O6/c1-26(2)14-20(15-27(3,4)32-26)38-24(36)31(18-22(34)30(23(35)19-31)12-10-9-11-13-30)25(37)39-21-16-28(5,6)33-29(7,8)17-21/h9-12,20-21,32-33H,13-19H2,1-8H3 |
Clé InChI |
IIZYNJMWYJKDJN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
SMILES canonique |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1587190.png)













